An In-depth Technical Guide to the Characterization of N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide
An In-depth Technical Guide to the Characterization of N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the chemical characterization of N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide, a compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public databases, this document leverages established principles of organic chemistry and analytical science to propose a robust characterization workflow. By examining the chemistry of analogous structures, we present detailed protocols for synthesis, purification, and analysis using a suite of spectroscopic and chromatographic techniques. This guide is designed to be a self-validating system, explaining the scientific rationale behind each experimental choice to ensure the generation of reliable and reproducible data for researchers in the field.
Introduction and Molecular Overview
N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide (CAS No. 874623-18-4) is a substituted thiophene derivative containing multiple functional groups that offer potential for further chemical modification and biological activity.[1] Its structure comprises a central thiophene ring, an N-acetylated aminomethyl substituent at the 2-position, and a 2-chloropropanoyl group at the 5-position. The presence of a reactive α-chloro ketone and an amide moiety suggests its potential as an intermediate in the synthesis of more complex molecules, including potential covalent inhibitors or probes for biological targets. A thorough characterization is paramount to confirm its identity, purity, and stability, which are critical for any subsequent use in research and development.
Molecular Structure:
Caption: Chemical structure of N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide.
Proposed Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-(aminomethyl)thiophene.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Acetylation of 2-(aminomethyl)thiophene The initial step involves the protection of the primary amine via acetylation to form N-(thien-2-ylmethyl)acetamide. This is a standard procedure to prevent side reactions at the amine during the subsequent Friedel-Crafts acylation.
Step 2: Friedel-Crafts Acylation The second step is a Friedel-Crafts acylation of the N-(thien-2-ylmethyl)acetamide with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation is expected to occur at the 5-position of the thiophene ring, which is the most electronically favorable position for electrophilic substitution.
General Experimental Protocol
Materials:
-
2-(aminomethyl)thiophene
-
Acetic anhydride
-
2-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
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Hexanes
-
Silica gel for column chromatography
Procedure:
-
Acetylation: To a solution of 2-(aminomethyl)thiophene in dichloromethane, add acetic anhydride and a suitable base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(thien-2-ylmethyl)acetamide.
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Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension in an ice bath and add 2-chloropropionyl chloride dropwise. To this mixture, add a solution of N-(thien-2-ylmethyl)acetamide in dichloromethane dropwise.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure.[4]
Protocol for NMR Sample Preparation:
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Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[4]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[4]
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz): The predicted chemical shifts are based on the analysis of similar structures.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~6.9 | d | 1H | Thiophene ring proton |
| H-4 | ~7.5 | d | 1H | Thiophene ring proton |
| -CH₂- | ~4.6 | d | 2H | Methylene group |
| -NH- | ~6.0 | br s | 1H | Amide proton |
| -CH(Cl)- | ~5.0 | q | 1H | Methine proton |
| -CH₃ (propanoyl) | ~1.8 | d | 3H | Methyl group |
| -CH₃ (acetyl) | ~2.0 | s | 3H | Acetyl methyl group |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C=O (propanoyl) | ~190 | Ketone carbonyl |
| C=O (acetyl) | ~170 | Amide carbonyl |
| C-5 (thiophene) | ~145 | Thiophene ring carbon |
| C-2 (thiophene) | ~142 | Thiophene ring carbon |
| C-4 (thiophene) | ~133 | Thiophene ring carbon |
| C-3 (thiophene) | ~127 | Thiophene ring carbon |
| -CH(Cl)- | ~55 | Methine carbon |
| -CH₂- | ~40 | Methylene carbon |
| -CH₃ (acetyl) | ~23 | Acetyl methyl carbon |
| -CH₃ (propanoyl) | ~20 | Methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[3]
Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H stretch | ~3300 | Medium, sharp |
| C-H stretch (aromatic) | ~3100 | Weak |
| C-H stretch (aliphatic) | ~2950 | Medium |
| C=O stretch (ketone) | ~1670 | Strong, sharp |
| C=O stretch (amide I) | ~1650 | Strong, sharp |
| N-H bend (amide II) | ~1550 | Medium |
| C-Cl stretch | ~750 | Medium |
The presence of two distinct carbonyl peaks around 1670 and 1650 cm⁻¹ would be a strong indication of the ketone and amide functional groups, respectively.[3][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[3]
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Comment |
| [M+H]⁺ | 260.04 | Corresponding to ³⁵Cl isotope |
| [M+H]⁺ | 262.04 | Corresponding to ³⁷Cl isotope |
| [M+Na]⁺ | 282.02 | Corresponding to ³⁵Cl isotope |
| [M+Na]⁺ | 284.02 | Corresponding to ³⁷Cl isotope |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) in the molecular ion peaks would provide strong evidence for the presence of a chlorine atom in the molecule.[6]
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized compound.
Caption: General workflow for HPLC purity analysis.
HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A mixture of acetonitrile and water is a common choice for compounds of this polarity.[7] A typical starting point would be a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).[8]
-
Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to ambient or slightly elevated (e.g., 30°C). Set the UV detector to a wavelength where the compound has significant absorbance (a preliminary UV scan of the compound in solution is recommended).
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Physical Properties
Melting Point
The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound.
Protocol:
-
Load a small amount of the dried, purified compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten.
Appearance
The physical appearance of the compound should be recorded. It is expected to be a solid at room temperature, likely with a white to off-white or pale yellow color.
Conclusion
The comprehensive characterization of N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide is achievable through a systematic application of standard analytical techniques. This guide provides a robust framework for its synthesis, purification, and detailed analysis. By following the outlined protocols and understanding the underlying scientific principles, researchers can confidently verify the structure and purity of this compound, enabling its reliable use in further scientific investigations. The combination of NMR, IR, and MS will provide definitive structural confirmation, while HPLC and melting point analysis will establish its purity.
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